A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(1H-Pyrazol-1-yl)phenol
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(1H-Pyrazol-1-yl)phenol
Introduction
The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The 4-(1H-pyrazol-1-yl)phenol scaffold represents a compelling example of this principle, integrating two moieties of profound significance in medicinal chemistry. The pyrazole ring is a privileged N-heterocycle found in numerous approved drugs, valued for its diverse biological activities and metabolic stability.[1][2] The phenol group, a recurring motif in both natural products and pharmaceuticals, provides a crucial site for hydrogen bonding and further functionalization.[3] This guide provides a detailed exploration of the synthesis and comprehensive characterization of 4-(1H-pyrazol-1-yl)phenol, offering field-proven insights and robust protocols for researchers in organic synthesis and drug development.
Part 1: Synthesis Methodology
Rationale for Synthetic Route Selection: The Ullmann Condensation
The formation of the N-aryl bond between the pyrazole and phenol rings is the key strategic step in the synthesis of 4-(1H-pyrazol-1-yl)phenol. For this transformation, the copper-catalyzed Ullmann condensation (also known as an Ullmann-type coupling) stands out as the most reliable and versatile method.[4] Historically requiring harsh conditions, modern Ullmann protocols, particularly those employing ligands like L-proline, have made this reaction a highly efficient tool for C-N bond formation under milder conditions.[5][6]
The primary advantages of selecting the Ullmann condensation for this synthesis are:
-
High Reliability: It is a well-established and extensively documented method for the N-arylation of a wide range of nitrogen heterocycles, including pyrazoles.[7][8]
-
Substrate Compatibility: The reaction tolerates the free hydroxyl group on the phenol ring, often eliminating the need for protection-deprotection steps that would lower the overall process efficiency.
-
Accessibility of Starting Materials: The required precursors, pyrazole and 4-halophenols (such as 4-iodophenol or 4-bromophenol), are commercially available and relatively inexpensive.
The Catalytic Cycle: Mechanism of the Ullmann Condensation
The reaction proceeds through a copper(I)-mediated catalytic cycle. While the precise mechanism can vary with the specific ligand and conditions, a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole and subsequent reductive elimination to form the desired C-N bond and regenerate the active catalyst.
Caption: Catalytic cycle for the copper-catalyzed Ullmann condensation.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis of 4-(1H-pyrazol-1-yl)phenol.
Materials and Reagents:
-
4-Iodophenol (1.0 equiv.)
-
Pyrazole (1.2 equiv.)
-
Copper(I) Iodide (CuI) (0.1 equiv.)
-
L-Proline (0.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 equiv.), pyrazole (1.2 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMSO via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 4-iodophenol).
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 4-(1H-pyrazol-1-yl)phenol as a pure solid.
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Part 2: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of physicochemical measurements and spectroscopic analyses provides a self-validating system of proof.
Expected Physicochemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Expected Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [9] |
| Molecular Weight | 160.17 g/mol | [9] |
| Monoisotopic Mass | 160.0637 Da | [9][10] |
| Appearance | White to off-white solid | General Expectation |
| Melting Point | A sharp, defined range (e.g., 153-154 °C for a related compound) | [11] |
Spectroscopic Data Analysis
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~9.8 ppm (s, 1H): Phenolic -OH proton. ~8.3 ppm (d, 1H): Pyrazole H5 proton. ~7.8 ppm (d, 1H): Pyrazole H3 proton. ~7.7 ppm (d, 2H): Aromatic protons ortho to the pyrazole group. ~6.9 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group. ~6.5 ppm (t, 1H): Pyrazole H4 proton. |
| ¹³C NMR (DMSO-d₆) | ~157 ppm: Phenolic C-OH. ~142 ppm: Pyrazole C5. ~132 ppm: Phenolic C-N. ~127 ppm: Pyrazole C3. ~122 ppm: Phenolic CH (ortho to pyrazole). ~116 ppm: Phenolic CH (ortho to OH). ~108 ppm: Pyrazole C4. |
| FT-IR (KBr, cm⁻¹) | 3500-3200 (broad): O-H stretch from the phenol group.[12] ~3100: Aromatic C-H stretch. 1610, 1520, 1480: C=C and C=N aromatic ring stretches.[13] ~1250: Aromatic C-O stretch. |
| Mass Spec. (EI) | m/z 160: Molecular ion peak [M]⁺, corresponding to the molecular weight.[10] Key Fragments: Loss of CO (m/z 132), loss of N₂ (m/z 132), and other fragments characteristic of phenol and pyrazole rings.[14] |
Causality Behind Spectroscopic Observations:
-
¹H NMR: The distinct chemical shifts arise from the electronic environments of the protons. The phenolic proton is deshielded and often broad. The pyrazole protons appear in the aromatic region with characteristic coupling patterns. The phenol ring exhibits a classic AA'BB' system due to symmetry, resulting in two doublets.
-
FT-IR: The broadness of the O-H band is a hallmark of hydrogen bonding, which is expected for a phenolic compound in the solid state.[12] The sharp peaks in the 1400-1600 cm⁻¹ region are definitive for the presence of aromatic systems.[15]
-
Mass Spectrometry: Electron Ionization (EI) typically produces a clear molecular ion peak for stable aromatic compounds, confirming the molecular weight. The fragmentation pattern provides further structural evidence.[16]
Conclusion
This guide has detailed a robust and efficient methodology for the synthesis of 4-(1H-pyrazol-1-yl)phenol via a ligand-assisted Ullmann condensation. The provided experimental protocol is grounded in established chemical principles, ensuring a high probability of success. Furthermore, the comprehensive characterization plan, outlining expected outcomes from NMR, IR, and Mass Spectrometry, establishes a clear framework for structural verification and purity assessment. This molecule serves as a valuable building block for the development of novel therapeutics, and the methods described herein provide a solid foundation for its synthesis and subsequent application in research and drug discovery pipelines.
References
-
Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]
-
4-[Tris(1H-pyrazol-1-yl)methyl]phenol. National Institutes of Health (NIH). [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
4-(1H-Pyrazol-1-yl)phenol. PubChem. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
4-[Tris(1H-pyrazol-1-yl)meth-yl]phenol. PubMed. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database. [Link]
-
4-(1h-pyrazol-1-yl)phenol (C9H8N2O). PubChemLite. [Link]
-
Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link]
- Synthetic method for 4-chlorophenylhydrazine hydrochloride.
-
Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. Organic Letters. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). Human Metabolome Database. [Link]
-
Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
4-(3-Amino-1h-Pyrazol-4-Yl)phenol. PubChem. [Link]
-
Mass spectra from full scan analysis of phenol extract. ResearchGate. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
-
Phenol. NIST WebBook. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
-
Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. 4-(1H-Pyrazol-1-yl)phenol | C9H8N2O | CID 12463131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - 4-(1h-pyrazol-1-yl)phenol (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 11. 4-METHYL-2-(5-PHENYL-1H-PYRAZOL-3-YL)PHENOL | 38214-71-0 [amp.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. Phenol [webbook.nist.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
